2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole
CAS No.: 2034591-28-9
Cat. No.: VC4611145
Molecular Formula: C15H15F3N2O4S
Molecular Weight: 376.35
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2034591-28-9 | 
|---|---|
| Molecular Formula | C15H15F3N2O4S | 
| Molecular Weight | 376.35 | 
| IUPAC Name | 2-methyl-4-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole | 
| Standard InChI | InChI=1S/C15H15F3N2O4S/c1-10-19-14(8-23-10)11-2-4-13(5-3-11)25(21,22)20-6-12(7-20)24-9-15(16,17)18/h2-5,8,12H,6-7,9H2,1H3 | 
| Standard InChI Key | KWUUJFIQRKRGDR-UHFFFAOYSA-N | 
| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F | 
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name reflects its intricate architecture:
- 
Oxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 3, respectively.
 - 
Substituents:
- 
2-Methyl group: Enhances steric and electronic effects on the oxazole ring.
 - 
4-Phenyl group: Substituted at position 4 with a sulfonamide linker (-SO2-) to an azetidine ring.
 - 
Azetidine moiety: A four-membered saturated nitrogen heterocycle modified at position 3 with a 2,2,2-trifluoroethoxy group (-OCH2CF3), known for metabolic stability and lipophilicity .
 
 - 
 
Key structural insights:
- 
The sulfonamide linker facilitates hydrogen bonding and electrostatic interactions, critical for biological target engagement .
 - 
The trifluoroethoxy group introduces electron-withdrawing properties, influencing solubility and pharmacokinetics .
 
Synthesis and Reaction Pathways
Oxazole Core Formation
The oxazole ring is typically synthesized via cyclization reactions. A validated approach involves:
- 
β-Enamino ketoester cyclization: Reacting β-enamino ketoesters with hydroxylamine hydrochloride under acidic conditions to form 1,2-oxazoles . For example:
This method yields regioisomeric oxazoles, with selectivity controlled by reaction conditions .
 
Sulfonylation and Azetidine Coupling
- 
Sulfonation of phenyl group: Introducing a sulfonyl chloride group to the para position of the phenyl ring using chlorosulfonic acid .
 - 
Azetidine functionalization:
- 
3-(Trifluoroethoxy)azetidine synthesis: Achieved via nucleophilic substitution of azetidin-3-ol with 2,2,2-trifluoroethyl iodide in the presence of a base .
 - 
Sulfonamide coupling: Reacting the sulfonyl chloride intermediate with 3-(trifluoroethoxy)azetidine under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
 
 - 
 
Example protocol:
- 
Combine 4-(chlorosulfonyl)phenyl-oxazole derivative (1 equiv) with 3-(trifluoroethoxy)azetidine (1.2 equiv) in dichloromethane.
 - 
Add triethylamine (2 equiv) dropwise at 0°C, stir at room temperature for 12 hours .
 - 
Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .
 
Physicochemical Properties
Stability:
- 
The trifluoroethoxy group confers resistance to oxidative metabolism, enhancing in vivo stability .
 - 
The sulfonamide linkage is hydrolytically stable under physiological pH .
 
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 
H NMR (CDCl):
 
Mass Spectrometry (MS)
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume